molecular formula C13H14ClNO3 B2575512 2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-yl}acetamide CAS No. 855715-40-1

2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-yl}acetamide

Cat. No. B2575512
CAS RN: 855715-40-1
M. Wt: 267.71
InChI Key: UJSQKWVYPRKDCM-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide” is a complex organic molecule that contains several functional groups and structural features. It has a spirocyclic structure, which means it has two rings sharing a single atom . The molecule also contains a benzodioxole group and a cyclopentane ring, both of which are common structural motifs in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spirocyclic system, a benzodioxole ring, and a cyclopentane ring . The exact 3D structure would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide and chloro groups, which are common functional groups in organic chemistry. The benzodioxole and cyclopentane rings could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .

Scientific Research Applications

Chemistry and Pharmacology of Non-Fentanil Synthetic Opioids

A comprehensive review focuses on the chemistry and pharmacology of non-fentanil novel synthetic opioids, including N-substituted benzamides and acetamides. These compounds, developed in the 1970s and 1980s, have shown significant impact on drug markets and prevalence. The study emphasizes the importance of international early warning systems for tracking emerging psychoactive substances and recommends pre-emptive research on new substances for early detection in toxicological samples (Sharma et al., 2018).

Ground Water Monitoring

The Acetochlor Registration Partnership conducted a ground water monitoring program focusing on acetochlor and related compounds including alachlor and metolachlor. This extensive study highlights the significance of site-specific factors in the detection of herbicides in shallow ground water, such as local topography, surface water drainage features, irrigation practices, and well screen positioning (De Guzman et al., 2005).

Chymase Inhibitors in Medical Research

A study investigates the effect of a specific chymase inhibitor on the development of abdominal aortic aneurysm in a hamster model. The research presents significant findings on the potential therapeutic use of chymase inhibitors in treating vascular diseases (Tsunemi et al., 2004).

Synthetic Chemistry and Drug Development

The review on synthetic procedures to access 2-cyano-N-(2-hydroxyethyl) acetamide highlights the significance of this compound as an intermediate for synthesizing various novel heterocyclic systems. It provides a comprehensive insight into the preparation methods and chemical reactivity, underlining its importance in medicinal chemistry (Gouda et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many spirocyclic compounds have been found to exhibit biological activity, so if this compound is intended for use as a drug, it could interact with biological targets in specific ways .

Future Directions

The study and application of spirocyclic compounds is a vibrant field in organic and medicinal chemistry . This compound, with its combination of a spirocyclic system, a benzodioxole ring, and a cyclopentane ring, could be of interest in various areas of research.

properties

IUPAC Name

2-chloro-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-8-12(16)15-9-3-4-10-11(7-9)18-13(17-10)5-1-2-6-13/h3-4,7H,1-2,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSQKWVYPRKDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC3=C(O2)C=C(C=C3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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